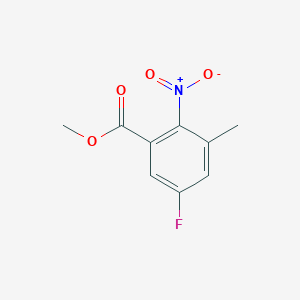

Methyl 5-fluoro-3-methyl-2-nitrobenzoate

CAS No.: 952479-97-9

Cat. No.: VC2833189

Molecular Formula: C9H8FNO4

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952479-97-9 |

|---|---|

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | methyl 5-fluoro-3-methyl-2-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 |

| Standard InChI Key | VFTXULHKYAMECP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F |

| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F |

Introduction

Methyl 5-fluoro-3-methyl-2-nitrobenzoate is an aromatic compound characterized by a benzoate structure with fluoro, methyl, and nitro substituents. Its chemical structure features a nitro group at the 2-position, a methyl group at the 3-position, and a fluoro substituent at the 5-position of the benzoic acid methyl ester. This specific arrangement of functional groups contributes to its unique chemical reactivity and pharmaceutical relevance. The compound is identified by the CAS Registry Number 952479-97-9, providing a standardized reference for this specific molecular entity .

The compound belongs to the broader class of substituted benzoates, which are frequently utilized in medicinal chemistry as building blocks for more complex molecular structures. Its molecular formula is C9H8FNO4, corresponding to a molecular weight of 213.16 g/mol . The presence of the nitro group, known for its strong electron-withdrawing properties, alongside the fluoro substituent, significantly influences the compound's electronic distribution and reactivity profile.

Physical and Chemical Properties

Methyl 5-fluoro-3-methyl-2-nitrobenzoate exhibits physical properties that are important considerations for both synthetic applications and handling procedures. The comprehensive physical and chemical properties of this compound are summarized in Table 1.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate |

| CAS Number | 952479-97-9 |

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 213.16 g/mol |

| Physical Appearance | Yellow solid |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 297.7±40.0 °C at 760 mmHg |

| Flash Point | 133.9±27.3 °C |

| LogP | 2.43 |

| Polar Surface Area (PSA) | 72.12000 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Refractive Index | 1.531 |

| Recommended Storage | 2-8°C |

The compound has several common synonyms in scientific literature, including 5-fluoro-3-methyl-2-nitrobenzoic acid methyl ester and SCHEMBL1056662 . These alternative designations are important for comprehensive literature searches and database queries.

Spectroscopic Characterization

Spectroscopic data provides essential information for structural confirmation and purity assessment of methyl 5-fluoro-3-methyl-2-nitrobenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound. The available proton NMR data indicates the following signals: ¹H NMR (500 MHz, DMSO-d₆) δ 7.71-7.67 (m, 2H), 3.85 (s, 3H), 2.32 (s, 3H) . These signals correspond to the aromatic protons (multiplet at 7.71-7.67 ppm), the methyl ester group (singlet at 3.85 ppm), and the methyl substituent on the benzene ring (singlet at 2.32 ppm). This spectroscopic profile provides a fingerprint for confirming the identity and purity of synthesized samples.

The synthesis of methyl 5-fluoro-3-methyl-2-nitrobenzoate typically involves a multi-step process starting from appropriately substituted benzoic acid derivatives. While the search results don't provide a complete synthetic protocol specifically for this compound, they do reference its preparation in the context of pharmaceutical research.

Patent literature indicates that methyl 5-fluoro-3-methyl-2-nitrobenzoate has been prepared with high yield (98%) as a yellow solid . The synthesis likely involves nitration of a suitable fluoro-methylbenzoic acid precursor, followed by esterification to introduce the methyl ester functionality. These reactions typically employ standard organic chemistry techniques, including the use of nitrating agents such as concentrated nitric acid and sulfuric acid mixtures, followed by esterification using methanol and a suitable catalyst.

The preparation of related compounds, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate (an isomer with the methyl and nitro groups in different positions), provides insight into potential synthetic approaches. For instance, the synthesis of this related isomer involves:

-

Nitration of 5-fluoro-2-methylbenzoic acid using concentrated sulfuric acid and nitric acid at -5 to 0°C

-

Esterification of the resulting nitrobenzoic acid with methanol using thionyl chloride as a catalyst

Similar approaches, with appropriate modifications to account for different substitution patterns, could be applied to synthesize methyl 5-fluoro-3-methyl-2-nitrobenzoate.

Applications in Pharmaceutical Research

Role in 5-HT3 Receptor Modulator Synthesis

Methyl 5-fluoro-3-methyl-2-nitrobenzoate has significant applications in pharmaceutical research, particularly in the development of serotonin type-3 (5-HT3) receptor modulators. Patent literature indicates that this compound serves as a key intermediate in synthetic pathways leading to compounds with potential therapeutic activity .

5-HT3 receptor modulators have established therapeutic applications in various conditions. These compounds bind with high affinity to serotonin type-3 receptors, producing effects that have been clinically validated in several approved medications. The therapeutic areas where 5-HT3 receptor modulators have demonstrated efficacy include:

| Condition | Examples of Approved Medications |

|---|---|

| Irritable Bowel Syndrome (IBS) | Alosetron, Ramosetron |

| Chemotherapy-Induced Nausea and Vomiting (CINV) | Ondansetron, Palonosetron, Granisetron |

| Post-Operative Nausea and Vomiting (PONV) | Palonosetron |

The compounds developed using methyl 5-fluoro-3-methyl-2-nitrobenzoate as an intermediate potentially target these same therapeutic areas, addressing conditions that significantly impact patient quality of life .

Synthetic Transformations and Derivative Compounds

Structure-Activity Relationships and Medicinal Chemistry Considerations

The structural features of methyl 5-fluoro-3-methyl-2-nitrobenzoate contribute significantly to its utility in medicinal chemistry. The fluoro substituent, increasingly common in pharmaceutical compounds, often enhances metabolic stability and binding interactions. Fluorinated compounds frequently demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts.

The methyl group at the 3-position may influence the electronic distribution across the aromatic ring, potentially affecting reactivity patterns during synthetic transformations. The nitro group at the 2-position, adjacent to the ester functionality, creates a specific electronic environment that can be exploited in subsequent reactions, particularly those involving nucleophilic aromatic substitution or reduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume